molecular formula C24H31N3O2S B11052839 (1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide

(1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide

Cat. No. B11052839
M. Wt: 425.6 g/mol
InChI Key: ROXRXPHYGPLRPK-IVKZONNUSA-N
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Description

The compound (1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide is a complex organic molecule with a unique structure It features a tetracyclic core with multiple chiral centers and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetracyclic core, introduction of the benzodioxin moiety, and the final carbothioamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, green chemistry principles could be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin moiety or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions are tailored to achieve the desired transformations with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

(1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

(1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide: can be compared with other similar compounds, such as:

  • (1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carboxamide
  • (1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioester

These compounds share similar core structures but differ in functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the benzodioxin moiety and the carbothioamide group in the target compound distinguishes it from its analogs, potentially offering unique properties and applications.

properties

Molecular Formula

C24H31N3O2S

Molecular Weight

425.6 g/mol

IUPAC Name

(1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide

InChI

InChI=1S/C24H31N3O2S/c30-24(25-19-6-7-21-22(14-19)29-11-10-28-21)27-9-3-4-16-12-17-13-18(23(16)27)15-26-8-2-1-5-20(17)26/h6-7,12,14,17-18,20,23H,1-5,8-11,13,15H2,(H,25,30)/t17-,18-,20-,23-/m1/s1

InChI Key

ROXRXPHYGPLRPK-IVKZONNUSA-N

Isomeric SMILES

C1CCN2C[C@H]3C[C@H]([C@H]2C1)C=C4[C@H]3N(CCC4)C(=S)NC5=CC6=C(C=C5)OCCO6

Canonical SMILES

C1CCN2CC3CC(C2C1)C=C4C3N(CCC4)C(=S)NC5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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